6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide
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Overview
Description
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Boronic Ester Group: The boronic ester group is introduced through a reaction between a boronic acid and a diol, such as pinacol. This reaction is typically carried out under inert conditions to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide involves its interaction with molecular targets through its boronic ester and pyridine groups. These interactions can include:
Binding to Enzymes: The boronic ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity.
Coordination with Metal Ions: The pyridine rings can coordinate with metal ions, which can be useful in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different aromatic system.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but different heterocyclic system.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester group but different substituents on the pyridine ring.
Uniqueness
The uniqueness of 6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure enables it to participate in both organic synthesis and biological interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C18H22BN3O3 |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-6-7-13(11-21-12)16(23)22-15-10-14(8-9-20-15)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,20,22,23) |
InChI Key |
SMPXWUQRBFIHSA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NC(=O)C3=CN=C(C=C3)C |
Origin of Product |
United States |
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